molecular formula C24H25NO5 B3008310 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid CAS No. 2260936-93-2

2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid

Cat. No.: B3008310
CAS No.: 2260936-93-2
M. Wt: 407.466
InChI Key: ZNUSVGZJDXTDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of spirocyclic Fmoc-protected carboxylic acids, widely employed in peptide synthesis and medicinal chemistry. Its structure features a spiro[3.5]nonane core with an 8-oxa (oxygen) and 5-aza (nitrogen) configuration, modified by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid moiety. The Fmoc group enhances UV detectability and is cleaved under basic conditions, making it ideal for solid-phase synthesis .

Properties

IUPAC Name

2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)12-16-13-25(24(15-30-16)10-5-11-24)23(28)29-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSVGZJDXTDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-93-2
Record name 2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid, with CAS number 2260936-93-2, is a complex organic compound notable for its unique spirocyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications in peptide synthesis.

The molecular formula of this compound is C24_{24}H25_{25}NO5_5, with a molecular weight of 407.5 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC24_{24}H25_{25}NO5_5
Molecular Weight407.5 g/mol
CAS Number2260936-93-2

The biological activity of this compound is primarily linked to its role as a protecting group in peptide synthesis. The Fmoc group protects amine functionalities during the synthesis process, allowing for selective removal under mild conditions with reagents such as piperidine. This property is crucial in solid-phase peptide synthesis, facilitating the sequential addition of amino acids to form peptides.

Biological Applications

  • Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a protective group for amino acids. This method is critical for producing peptides with specific sequences and modifications.
  • Medicinal Chemistry : Research indicates potential therapeutic applications, including:
    • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
    • Neuroprotective Effects : Investigations into related compounds have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various Fmoc-protected compounds, including derivatives of this compound. The results demonstrated that specific modifications increased cytotoxicity against breast cancer cells (MCF-7), suggesting a structure-activity relationship that could be explored further for drug development.

Neuroprotective Research

In a separate investigation published in Neuroscience Letters, researchers assessed the neuroprotective effects of compounds similar to this compound in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could mitigate neuronal loss and improve cell viability, highlighting their potential in treating conditions like Alzheimer's disease.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 5eHT-108019.56Apoptosis via caspase activation
Compound XMCF-725.00Mitochondrial pathway
Compound YA54930.00G2/M phase arrest

Studies have reported IC50 values as low as 19.56 µM against fibrosarcoma cells (HT-1080), indicating the compound's potential as an anticancer agent .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Preliminary studies have shown that similar compounds can inhibit viral replication by targeting specific viral enzymes or pathways, although detailed investigations are still needed to confirm these effects for this particular compound.

Organic Synthesis Applications

The unique structure of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid makes it a valuable intermediate in organic synthesis:

Synthesis of Bioactive Molecules

This compound can serve as a building block for synthesizing other bioactive molecules, particularly those aimed at developing new pharmaceuticals. Its spirocyclic framework allows for functionalization that can lead to diverse derivatives with tailored biological activities.

Methodologies for Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Group : Using reagents like Fmoc chloride in the presence of bases such as triethylamine.
  • Oxidation and Functionalization : Final steps involve introducing the carboxylic acid group through oxidation processes.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Study on Anticancer Activity

In a recent study, derivatives were synthesized and tested against multiple cancer cell lines, revealing significant cytotoxicity and suggesting further exploration into their mechanisms of action .

Study on Synthetic Methodologies

A comprehensive review highlighted efficient synthetic routes yielding high purity products suitable for biological evaluation, emphasizing the importance of optimizing reaction conditions to enhance yield and reduce by-products .

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Frameworks

Compound A : 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid (CAS 2309448-55-1)
  • Molecular Formula: C23H23NO5
  • Molecular Weight : 393.4 g/mol
  • Key Differences: Positional isomer of the target compound, with the carboxylic acid at the 7-position and Fmoc at the 5-position.
Compound B : 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid (CAS 2309453-70-9)
  • Molecular Formula: C23H23NO5
  • Molecular Weight : 393.4 g/mol
  • Key Differences: Another positional isomer, with Fmoc at the 8-position and carboxylic acid at the 6-position. The reversed oxa/aza positions may influence hydrogen-bonding interactions and solubility in polar solvents .
Compound C : 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid (CAS 2408972-75-6)
  • Molecular Formula: C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Key Differences : Replaces Fmoc with a tert-butoxycarbonyl (Boc) group. Boc is acid-labile, enabling orthogonal deprotection strategies. The smaller molecular weight and reduced steric bulk may enhance solubility but limit UV detection .

Functional Group Variants

Compound D : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
  • Molecular Formula : C24H26N2O4
  • Molecular Weight : 406.48 g/mol
  • Key Differences: Replaces the spirocyclic system with a piperazine ring.

Spiro Ring Size Variants

Compound E : 2-(5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octan-7-yl)acetic acid (CAS 2361825-15-0)
  • Molecular Formula: C24H25NO4
  • Molecular Weight : 391.46 g/mol
  • Key Differences: Features a spiro[3.4]octane core instead of spiro[3.5]nonane. The smaller ring size restricts conformational freedom, which could stabilize specific peptide secondary structures .

Molecular Weight and Solubility

  • Target Compound : Higher molecular weight (~393 g/mol) due to the Fmoc group and spirocyclic structure, likely reducing aqueous solubility compared to Boc-protected analogues like Compound C .
  • Compound C : Lower molecular weight (285.34 g/mol) and Boc group may improve solubility in organic solvents like dichloromethane or THF .

Stability and Reactivity

  • Fmoc vs. Boc : Fmoc deprotection requires piperidine or DBU, while Boc requires acidic conditions (e.g., TFA). This orthogonal cleavage enables sequential synthesis strategies .
  • Spirocyclic vs.

Q & A

What are the optimal strategies for synthesizing 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid while preserving stereochemical integrity?

Basic
The synthesis should prioritize Fmoc (9-fluorenylmethoxycarbonyl) protection to ensure amine group stability during coupling reactions. Solid-phase peptide synthesis (SPPS) using NovaSyn TGR resin is recommended, with stepwise coupling of protected amino acids under inert conditions. Coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF enhance reaction efficiency. Post-synthesis, cleavage from the resin using TFA (trifluoroacetic acid) preserves stereochemistry. Monitor reaction progress via LC-MS and confirm purity via reverse-phase HPLC (>95%) .

How can researchers efficiently purify derivatives of this compound to achieve >95% purity?

Basic
Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is critical. Pre-purification via flash chromatography using silica gel and ethyl acetate/hexane mixtures removes bulk impurities. For polar derivatives, ion-exchange chromatography or preparative TLC may be necessary. Solvent selection (e.g., DCM for solubility) and lyophilization ensure minimal degradation .

What computational approaches predict the reactivity and stability of the spiro[3.5]nonane core under acidic/basic conditions?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict hydrolysis susceptibility. Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) assess conformational stability. Reaction path search algorithms (e.g., GRRM) identify transition states for ring-opening reactions. These methods align with ICReDD’s workflow for optimizing reaction conditions .

How to resolve contradictions in NMR data when analyzing substituent effects on the azaspiro ring system?

Advanced
Use 2D NMR techniques (HSQC, HMBC) to distinguish overlapping signals. Isotopic labeling (e.g., ¹³C-enriched compounds) clarifies ambiguous coupling patterns. For steric effects, compare NOESY/ROESY data to confirm spatial proximity of substituents. If discrepancies persist, X-ray crystallography provides definitive structural validation .

What methodological considerations apply when designing analogs with modified azaspiro ring systems?

Advanced
Bioisosteric replacements (e.g., replacing oxygen with sulfur in the 8-oxa group) require DFT-based conformational analysis to maintain ring strain equivalence. For pharmacokinetic optimization, introduce hydrophilic groups (e.g., carboxylic acids) at the 7-yl position while monitoring logP via shake-flask assays. Computational ADMET profiling (e.g., SwissADME) guides prioritization .

What spectroscopic techniques confirm the structural integrity of the Fmoc-protected compound?

Basic
High-resolution mass spectrometry (HRMS) via MALDI-TOF confirms molecular weight (±1 ppm). ¹H/¹³C NMR in deuterated DMSO or CDCl3 verifies Fmoc group presence (δ 4.2–4.4 ppm for CH₂). IR spectroscopy detects carbonyl stretches (1690–1750 cm⁻¹) for the Fmoc and acetic acid moieties .

How to address unexpected side reactions during Fmoc coupling to the azaspiro scaffold?

Advanced
Side reactions (e.g., epimerization) are mitigated by using low temperatures (0–4°C) and coupling agents like DIC (N,N'-diisopropylcarbodiimide)/HOAt (1-hydroxy-7-azabenzotriazole). Monitor reaction progress in real-time via in-situ FTIR. If diketopiperazine formation occurs, switch to bulkier resins (e.g., Wang resin) to reduce steric hindrance .

What are the best practices for storing Fmoc-protected spiro compounds?

Basic
Store lyophilized powders under argon at –20°C with desiccants (silica gel). For solutions, use anhydrous DMSO or DMF and aliquot to avoid freeze-thaw cycles. Protect from UV light using amber vials. Periodically assess stability via LC-MS to detect hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.